molecular formula C16H14FNO2 B269356 N-[2-(allyloxy)phenyl]-2-fluorobenzamide

N-[2-(allyloxy)phenyl]-2-fluorobenzamide

Katalognummer B269356
Molekulargewicht: 271.29 g/mol
InChI-Schlüssel: KQWXXCKPFLMAKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(allyloxy)phenyl]-2-fluorobenzamide, also known as AF-16, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. The compound is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Wirkmechanismus

N-[2-(allyloxy)phenyl]-2-fluorobenzamide inhibits CK2 by binding to its ATP-binding site, which leads to the inhibition of its kinase activity. CK2 is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of CK2 by N-[2-(allyloxy)phenyl]-2-fluorobenzamide can lead to the inhibition of tumor growth and metastasis. Moreover, CK2 is also involved in the regulation of various signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cancer development and progression.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-2-fluorobenzamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. Moreover, N-[2-(allyloxy)phenyl]-2-fluorobenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, N-[2-(allyloxy)phenyl]-2-fluorobenzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. The compound has been shown to reduce oxidative stress, inflammation, and neuronal death in these models.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(allyloxy)phenyl]-2-fluorobenzamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, which makes it suitable for in vitro and in vivo studies. Moreover, N-[2-(allyloxy)phenyl]-2-fluorobenzamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-[2-(allyloxy)phenyl]-2-fluorobenzamide is its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.

Zukünftige Richtungen

There are several future directions for research on N-[2-(allyloxy)phenyl]-2-fluorobenzamide. One of the potential areas of research is the development of more potent and selective CK2 inhibitors based on the structure of N-[2-(allyloxy)phenyl]-2-fluorobenzamide. Moreover, the combination of N-[2-(allyloxy)phenyl]-2-fluorobenzamide with other chemotherapeutic agents can be explored for its potential synergistic effects in cancer treatment. Additionally, the role of N-[2-(allyloxy)phenyl]-2-fluorobenzamide in the regulation of the Wnt/β-catenin pathway can be further investigated for its potential therapeutic applications. Finally, the potential applications of N-[2-(allyloxy)phenyl]-2-fluorobenzamide in other diseases such as inflammation, cardiovascular diseases, and metabolic disorders can be explored in future studies.
Conclusion:
In conclusion, N-[2-(allyloxy)phenyl]-2-fluorobenzamide is a promising small molecule inhibitor of CK2 that has shown potential therapeutic applications in various diseases such as cancer and neurodegenerative disorders. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies are needed to fully understand the potential therapeutic applications of N-[2-(allyloxy)phenyl]-2-fluorobenzamide in various diseases.

Synthesemethoden

N-[2-(allyloxy)phenyl]-2-fluorobenzamide can be synthesized using a multistep process that involves the reaction of 2-fluorobenzoic acid with allyl alcohol, followed by the reaction of the resulting product with 2-aminophenol. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-[2-(allyloxy)phenyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. The compound has shown promising results in preclinical studies as a CK2 inhibitor, which can lead to the inhibition of tumor growth and metastasis. Moreover, N-[2-(allyloxy)phenyl]-2-fluorobenzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, the compound has shown anti-inflammatory effects in various in vitro and in vivo models.

Eigenschaften

Produktname

N-[2-(allyloxy)phenyl]-2-fluorobenzamide

Molekularformel

C16H14FNO2

Molekulargewicht

271.29 g/mol

IUPAC-Name

2-fluoro-N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C16H14FNO2/c1-2-11-20-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17/h2-10H,1,11H2,(H,18,19)

InChI-Schlüssel

KQWXXCKPFLMAKW-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Kanonische SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.